1-(2-(Ethylthio)ethyl)-2-methyl-5-nitro-1H-imidazole
Overview
Description
The description of a chemical compound usually includes its IUPAC name, common names, structural formula, and molecular formula. It may also include the compound’s appearance, odor, and other physical characteristics.
Synthesis Analysis
This involves detailing the chemical reactions and processes used to synthesize the compound. It often includes the starting materials, reagents, catalysts, and conditions of the reaction.Molecular Structure Analysis
Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used to determine the molecular structure of a compound. These techniques can provide information about the compound’s atomic arrangement, functional groups, and molecular weight.Chemical Reactions Analysis
This involves studying the chemical reactions that the compound undergoes. It includes identifying the reactants, products, and the conditions under which the reaction occurs.Physical And Chemical Properties Analysis
This includes studying properties like melting point, boiling point, solubility, density, refractive index, and specific rotation. Chemical properties might include reactivity, acidity or basicity, and redox potential.Scientific Research Applications
Crystallography and Molecular Structure
- Hydrolysis and Crystallization : The hydrolysis of similar nitroimidazole derivatives leads to substances that crystallize in unique ways. For instance, 1-methyl-4-nitro-1H-imidazole-2-carboxylic acid, a related compound, forms a dihydrate through crystallization, demonstrating the planar nature of these molecules and their ability to form three-dimensional networks via hydrogen bonding (Wu, Liu, & Ng, 2005).
Electrochemical Behavior
- Electrochemical Studies : Electrochemical behaviors of nitroimidazole derivatives have been extensively studied. For instance, tinidazole, a closely related compound, exhibits complex electrochemical reactions at different pH levels, showcasing diverse electron transfer processes (Fonseca, Rivera, Monteagudo, & Uriarti, 1993).
Drug Synthesis and Biological Activity
Synthesis and Biological Activity : Various derivatives of nitroimidazoles are synthesized and evaluated for biological activities. For example, derivatives of 2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl aryl carboxylate have been found to exhibit significant β-glucuronidase inhibitory activity (Salar et al., 2017).
Antimicrobial and Antifungal Properties : Some nitroimidazole derivatives demonstrate notable antibacterial and antifungal properties, highlighting their potential in developing new antimicrobial agents (Günay et al., 1999).
Synthesis Techniques : Improved methods for synthesizing intermediates like 1-(2-ethylthio-ethyl)-2-methyl-5-nitryl-1H-imidazole have been developed, showing advancements in the manufacturing processes for related drugs (Hu, 2010).
Computational and Theoretical Studies
Computational Analysis : Computational techniques like molecular docking have been employed to elucidate the interactions and potential applications of nitroimidazole derivatives. For example, spectroscopic and computational studies on 1-(2-ethylsulfonylethyl)-2-methyl-5-nitro-imidazole have revealed insights into its antiprotozoal properties (Manjusha et al., 2020).
Biodegradability Studies : Research on the biodegradability of imidazole derivatives, including nitroimidazoles, provides insight into their environmental impact and decomposition pathways (Veeraragavan, Narayanaswamy, & Chidambaram, 2017).
Safety And Hazards
This involves identifying the potential health risks and environmental hazards associated with the compound. It includes information on toxicity, flammability, reactivity, and any precautions that should be taken when handling the compound.
Future Directions
This could involve potential applications of the compound, areas for further research, or possible modifications to its structure to enhance its properties or reduce its hazards.
properties
IUPAC Name |
1-(2-ethylsulfanylethyl)-2-methyl-5-nitroimidazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O2S/c1-3-14-5-4-10-7(2)9-6-8(10)11(12)13/h6H,3-5H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFRJPLQSIRTHSZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSCCN1C(=NC=C1[N+](=O)[O-])C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40182975 | |
Record name | 1-(2-(Ethylthio)ethyl)-2-methyl-5-nitro-1H-imidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40182975 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-(Ethylthio)ethyl)-2-methyl-5-nitro-1H-imidazole | |
CAS RN |
28795-33-7 | |
Record name | 1-[2-(Ethylthio)ethyl]-2-methyl-5-nitro-1H-imidazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=28795-33-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(2-(Ethylthio)ethyl)-2-methyl-5-nitro-1H-imidazole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028795337 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-(2-(Ethylthio)ethyl)-2-methyl-5-nitro-1H-imidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40182975 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-[2-(ethylthio)ethyl]-2-methyl-5-nitro-1H-imidazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.737 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1-(2-(ETHYLTHIO)ETHYL)-2-METHYL-5-NITRO-1H-IMIDAZOLE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W333Y9BQ8L | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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